Unveiling the Natural Trove of Delphinidin 3-rutinoside: A Technical Guide
Unveiling the Natural Trove of Delphinidin 3-rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delphinidin 3-rutinoside, a prominent anthocyanin, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this bioactive compound, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Quantitative Analysis of Delphinidin 3-rutinoside
Delphinidin 3-rutinoside is predominantly found in a variety of deeply colored fruits and vegetables. Blackcurrants (Ribes nigrum L.) and eggplant (Solanum melongena L.) are among the most significant and widely studied sources.[1][2][3] The concentration of this anthocyanin can vary considerably depending on the cultivar, growing conditions, and maturity of the plant.
Data Presentation: Quantitative Content of Delphinidin 3-rutinoside in Natural Sources
The following table summarizes the quantitative data for Delphinidin 3-rutinoside content in various natural sources, compiled from multiple studies. This allows for a clear comparison of the abundance of this compound across different plant materials.
| Natural Source | Cultivar/Variety | Plant Part | Delphinidin 3-rutinoside Content (mg/100g fresh weight, unless otherwise stated) | Reference(s) |
| Blackcurrant (Ribes nigrum L.) | 'Ben Gairn' | Berries | ~186.7 | [4] |
| 'Ceres' | Berries | ~151.6 | [4] | |
| 'Ometa' | Berries | ~142.3 | [4] | |
| 'Triton' | Berries | ~158.4 | [4] | |
| Not Specified | Berries | 223.3 (nmol/g) | [5] | |
| Multiple Cultivars | Berries | Ranging from 36.7% to 63.6% of total anthocyanins | [4][6] | |
| Eggplant (Solanum melongena L.) | Not Specified | Peel | 562 (mg/100g dry weight) | [3] |
| Not Specified | Peel | 91.4% of total anthocyanins | [7] |
Experimental Protocols
Extraction and Isolation of Delphinidin 3-rutinoside
The following protocol outlines a general procedure for the extraction and isolation of Delphinidin 3-rutinoside from plant materials, based on common laboratory practices.[8][9][10]
1. Sample Preparation:
- Fresh plant material (e.g., blackcurrant berries, eggplant peels) should be frozen in liquid nitrogen and then lyophilized to remove water.
- The dried material is then ground into a fine powder to increase the surface area for extraction.
2. Extraction:
- The powdered plant material is extracted with a solvent system, typically an acidified methanol or ethanol solution (e.g., 70% ethanol in water with 3% acetic acid).[7]
- The ratio of solvent to plant material should be optimized, but a common starting point is 10:1 (v/w).
- Extraction can be performed using various methods, including maceration, sonication, or ultrasound-assisted extraction (UAE). For instance, UAE can be carried out for 30 minutes at 25°C.[3]
- The mixture is then centrifuged or filtered to separate the extract from the solid plant residue. The process is repeated multiple times to ensure complete extraction.
3. Purification:
- The crude extract is concentrated under reduced pressure using a rotary evaporator.
- The concentrated extract is then subjected to purification using solid-phase extraction (SPE) with a C18 cartridge to remove sugars, organic acids, and other polar compounds.
- Further purification can be achieved through preparative high-performance liquid chromatography (HPLC) on a C18 column.
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is the most common and reliable method for the quantification of Delphinidin 3-rutinoside.[11][12][13]
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is typically used, consisting of two solvents:
- Solvent A: Acidified water (e.g., 5% formic acid in water).
- Solvent B: Acetonitrile or methanol.
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute the anthocyanins.
- Flow Rate: A flow rate of 1.0 mL/min is commonly used.
- Column Temperature: The column is typically maintained at a constant temperature, for example, 25°C.
- Detection: The DAD is set to monitor at the maximum absorbance wavelength for Delphinidin 3-rutinoside, which is around 520 nm.
2. Sample and Standard Preparation:
- The purified extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
- A standard stock solution of Delphinidin 3-rutinoside is prepared in methanol and used to create a calibration curve by preparing a series of dilutions.
3. Quantification:
- The peak corresponding to Delphinidin 3-rutinoside in the sample chromatogram is identified by comparing its retention time and UV-Vis spectrum with that of the authentic standard.
- The concentration of Delphinidin 3-rutinoside in the sample is calculated based on the peak area and the calibration curve generated from the standards.
Signaling Pathways and Biological Activities
Delphinidin 3-rutinoside has been shown to modulate several key signaling pathways, contributing to its observed biological effects.
Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion
Delphinidin 3-rutinoside has been demonstrated to stimulate the secretion of GLP-1 from enteroendocrine L-cells.[1][2][14][15] This effect is of significant interest for the management of type 2 diabetes. The proposed mechanism involves the activation of G protein-coupled receptors (GPRs), leading to an increase in intracellular calcium and the subsequent activation of Ca2+/calmodulin-dependent kinase II (CaMKII), which triggers GLP-1 release.[1][2]
Anti-inflammatory Signaling
Delphinidin and its glycosides, including Delphinidin 3-rutinoside, have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[16][17][18][19] They can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Antioxidant Mechanism
The antioxidant activity of Delphinidin 3-rutinoside is a key aspect of its health benefits. It can act as a potent free radical scavenger and also upregulate endogenous antioxidant defense mechanisms.[20][21][22] This involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of various antioxidant enzymes.
References
- 1. The Anthocyanin Delphinidin 3-Rutinoside Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway | PLOS One [journals.plos.org]
- 2. The Anthocyanin Delphinidin 3-Rutinoside Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway | PLOS One [journals.plos.org]
- 3. Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.miloa.eu [academy.miloa.eu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cyberleninka.ru [cyberleninka.ru]
- 11. mdpi.com [mdpi.com]
- 12. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Anthocyanin Delphinidin 3-Rutinoside Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delphinidin 3-rutinoside-rich blackcurrant extract ameliorates glucose tolerance by increasing the release of glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.cybassets.com [cdn.cybassets.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Delphinidin 3-Rutinoside|High-Purity Anthocyanin [benchchem.com]
- 21. Potential of delphinidin-3-rutinoside extracted from Solanum melongena L. as promoter of osteoblastic MC3T3-E1 function and antagonist of oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
